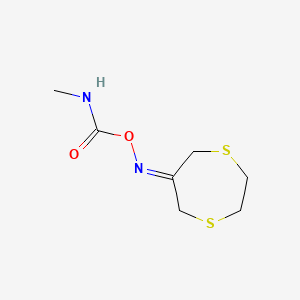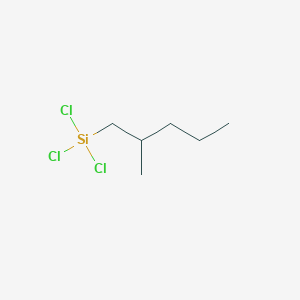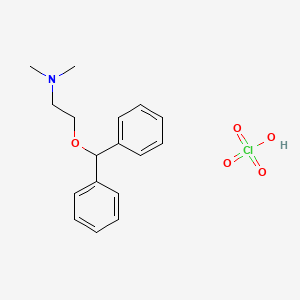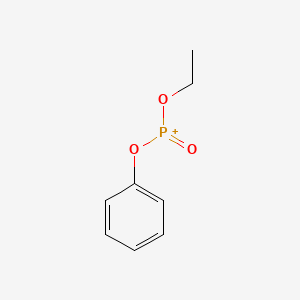![molecular formula C14H13N3O2 B14705508 4-[(e)-Phenyldiazenyl]phenyl methylcarbamate CAS No. 13613-39-3](/img/structure/B14705508.png)
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a methylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Phenyldiazenyl]phenyl methylcarbamate typically involves the diazotization of aniline derivatives followed by coupling with phenyl methylcarbamate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with phenyl methylcarbamate under controlled conditions to yield the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 4-[(e)-Phenyldiazenyl]phenyl methylcarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(e)-Phenyldiazenyl]phenyl methacrylate
- Phenyl methylcarbamate
- Ethiofencarb
Uniqueness
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate is unique due to its specific combination of a phenyldiazenyl group and a methylcarbamate group
Propriétés
Numéro CAS |
13613-39-3 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
(4-phenyldiazenylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C14H13N3O2/c1-15-14(18)19-13-9-7-12(8-10-13)17-16-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18) |
Clé InChI |
USIATAZXTCYMCF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


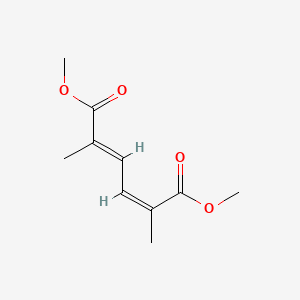
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
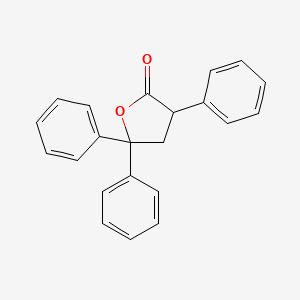
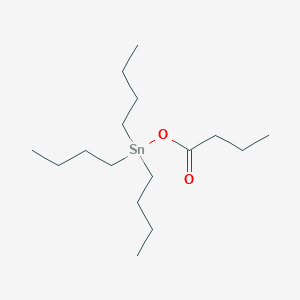
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)

![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)

